N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
- 2,6-Difluorobenzamide moiety: A common pharmacophore in agrochemicals and pharmaceuticals, known for modulating bioavailability and target binding .
The compound’s synthesis likely involves cyclocondensation and cross-coupling strategies, as evidenced by analogous tetrahydrothienopyridine derivatives described in synthetic protocols .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c1-9(23)22-6-5-10-11(7-20)17(25-14(10)8-22)21-16(24)15-12(18)3-2-4-13(15)19/h2-4H,5-6,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJPCCVQPIRCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 304.30 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.30 g/mol |
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Acetyl, Cyano, Difluorobenzamide |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for various biological processes, including kinases and proteases.
- Receptor Modulation : It could interact with G-protein-coupled receptors or nuclear receptors, influencing cellular signaling pathways.
- Cellular Pathway Interference : The compound may disrupt pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.
Anticancer Activity
Recent studies have highlighted the potential of similar thienopyridine derivatives in targeting cancer cells. For instance, compounds with related structures have demonstrated significant inhibitory effects on EGFR mutations in non-small cell lung cancer (NSCLC), indicating a promising avenue for further exploration with this compound.
Case Study: EGFR Inhibition
A study on aminopyrimidine derivatives containing a tetrahydrothieno core reported an IC50 value of 4.0 nM against EGFR L858R/T790M mutations. This suggests that compounds with similar structural motifs may exhibit comparable efficacy against specific cancer types .
Cytotoxicity and Selectivity
The selectivity and cytotoxicity profile of this compound remains to be fully characterized. However, the presence of difluorobenzamide enhances its potential interactions with biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison can be made with other thienopyridine derivatives:
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin) | TBD | TBD |
| Aminopyrimidine derivative (A12) | 4.0 | EGFR L858R/T790M |
| Other thienopyridine derivatives | TBD | Various cancer targets |
Comparison with Similar Compounds
Tetrahydrothienopyridine Derivatives
Compounds sharing the tetrahydrothieno[2,3-c]pyridine core but differing in substituents include:
- N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl] derivatives: These feature methyl or benzyl groups at position 6 and carbamoyl at position 3, highlighting the impact of substituents on solubility and reactivity .
- N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide: Replaces the difluorobenzamide with a chloroacetamide group, which may alter electrophilicity and biological targeting .
Table 1: Substituent Effects on Tetrahydrothienopyridine Derivatives
Benzothiazole and Urea-Based Analogs
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides: Replace the tetrahydrothienopyridine core with a benzothiazole, often used in kinase inhibition studies. The trifluoromethyl group enhances metabolic stability .
- Teflubenzuron (Agrochemical): A urea derivative with a 2,6-difluorobenzamide group, demonstrating the role of core structure in determining pesticidal vs.
Substituent-Specific Comparisons
Benzamide Modifications
The 2,6-difluorobenzamide group is shared with agrochemicals like teflubenzuron and hexaflumuron, which inhibit chitin synthesis in insects . However, the target compound’s tetrahydrothienopyridine core likely redirects its mechanism of action, as seen in other heterocyclic systems where core changes alter target specificity.
Table 2: 2,6-Difluorobenzamide-Containing Compounds
Acetyl and Cyano Group Impact
The 6-acetyl and 3-cyano groups distinguish the target compound from simpler tetrahydrothienopyridine derivatives (e.g., ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitriles ). These groups likely enhance:
- Electron-withdrawing effects : Modulating reaction kinetics in further derivatization.
- Binding interactions: The cyano group may participate in dipole-dipole interactions with biological targets.
Preparation Methods
Core Thieno[2,3-c]Pyridine Ring Synthesis
Cyclocondensation of 2-Thiopheneethylamine Derivatives
The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via acid-catalyzed cyclization of 2-thiopheneethylamine with formaldehyde. As detailed in CN102432626A, heating 2-thiopheneethylamine with formaldehyde (50–55°C, 20–30 h) forms a cyclic imine intermediate, which undergoes HCl-mediated cyclization in ethanol to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (yield: 68–72%). For the target compound, this intermediate requires further substitution at positions 3 and 6.
Table 1: Cyclization Conditions for Thienopyridine Core
| Reagent | Temperature | Time (h) | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Formaldehyde/HCl | 65–75°C | 4–8 | Ethanol/H₂O | 68–72 | |
| Paraformaldehyde/HCl | 70°C | 6 | THF/H₂O | 75 |
Regioselective Functionalization of the Thienopyridine Core
Acetylation at Position 6
The 6-acetyl group is introduced via Friedel-Crafts acylation. US4515951A describes acylation using acetyl chloride in the presence of AlCl₃ (0–5°C, 2 h), achieving 85% yield for analogous structures. For the target compound, selective acetylation requires strict temperature control to avoid over-acylation.
Cyano Group Installation at Position 3
Cyano functionalization is achieved through nucleophilic substitution or Sandmeyer reaction. CN113454088A employs CuCN in DMF (120°C, 8 h) to convert brominated intermediates to cyano derivatives (yield: 65%). Alternatively, WO2009077956A2 reports palladium-catalyzed cyanation using Zn(CN)₂ (90°C, 12 h, yield: 70%).
Table 2: Cyanation Methods
| Method | Catalyst | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| CuCN/DMF | – | 120°C | 8 | 65 | |
| Pd(OAc)₂/Zn(CN)₂ | Xantphos | 90°C | 12 | 70 |
Amidation with 2,6-Difluorobenzoyl Chloride
Coupling Strategies
The final amidation employs 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions. WO2009077956A2 demonstrates similar couplings using HATU/DIEA in DCM (0°C to RT, 4 h, yield: 82%). For the target compound, in situ activation of the carboxylic acid (e.g., using EDCl/HOBt) ensures minimal epimerization.
Table 3: Amidation Reaction Parameters
| Activating Agent | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| EDCl/HOBt | DIEA | DCM | 0°C → RT | 78 | |
| HATU | NMM | DMF | RT | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
